molecular formula C29H47N9O8 B12516685 L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 651357-03-8

L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12516685
CAS No.: 651357-03-8
M. Wt: 649.7 g/mol
InChI Key: MCZQZFUDFYTUQN-YFNVTMOMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide featuring a tetrapeptide backbone (Gln-Ser-Leu-Phe) linked to a modified L-ornithine residue. The N~5~-(diaminomethylidene) group replaces the terminal amine of ornithine, forming a guanidino moiety structurally analogous to L-arginine .

Properties

CAS No.

651357-03-8

Molecular Formula

C29H47N9O8

Molecular Weight

649.7 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]pentanoic acid

InChI

InChI=1S/C29H47N9O8/c1-16(2)13-20(36-27(44)22(15-39)38-24(41)18(30)10-11-23(31)40)25(42)37-21(14-17-7-4-3-5-8-17)26(43)35-19(28(45)46)9-6-12-34-29(32)33/h3-5,7-8,16,18-22,39H,6,9-15,30H2,1-2H3,(H2,31,40)(H,35,43)(H,36,44)(H,37,42)(H,38,41)(H,45,46)(H4,32,33,34)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

MCZQZFUDFYTUQN-YFNVTMOMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis Methodology

Protection Strategy Selection

For the synthesis of L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine, the Fmoc/tBu protection strategy is highly advantageous. This approach employs Fmoc (9-fluorenylmethoxycarbonyl) protection for alpha-amino groups and tert-butyl-based protection for side chains.

The Fmoc group is cleaved under mild basic conditions (typically 20% piperidine in DMF), while side-chain protecting groups are removed under acidic conditions (typically TFA) at the synthesis completion. This orthogonal protection strategy allows selective deprotection steps throughout the synthesis process.

Key protection considerations for this specific pentapeptide include:

  • Glutamine side chain: Protected with trityl (Trt) group
  • Serine hydroxyl: Protected with tert-butyl (tBu) group
  • Phenylalanine: No side chain protection required
  • Ornithine: Alpha-amino protected with Fmoc, with the diaminomethylidene modification already present on the delta-nitrogen

Resin Selection and Loading

The choice of solid support is critical for successful SPPS of this pentapeptide. Since the C-terminal residue is the modified ornithine, appropriate resin options include:

  • Rink amide resin: For C-terminal amide
  • Wang resin: For C-terminal free carboxylic acid

The loading process typically follows these steps:

  • Resin swelling in dichloromethane (DCM) or N,N-dimethylformamide (DMF)
  • First amino acid (N~5~-(diaminomethylidene)-L-ornithine) activation with coupling reagents
  • Attachment of the activated amino acid to the resin
  • Capping unreacted sites on the resin to prevent deletion sequences

Sequential Amino Acid Coupling

After loading the first amino acid, subsequent amino acids are added sequentially from C- to N-terminus following this protocol:

  • Fmoc group deprotection from the resin-bound amino acid using 20% piperidine in DMF
  • Thorough washing to remove piperidine
  • Activation of the incoming amino acid
  • Coupling of the activated amino acid
  • Washing to remove excess reagents and byproducts
  • Repeating the cycle for each amino acid in the sequence

For this pentapeptide, the coupling sequence would proceed as:

  • N~5~-(diaminomethylidene)-L-ornithine (loaded onto resin)
  • L-phenylalanine
  • L-leucine
  • L-serine
  • L-glutamine

Coupling Methods and Reagents

Effective coupling agents are essential for successful SPPS. For this pentapeptide, recommended coupling reagents include:

  • DIC (N,N'-diisopropylcarbodiimide)/Oxyma Pure: Provides excellent coupling efficiency with minimal racemization
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)/DIEA (N,N-diisopropylethylamine): More potent coupling system for potentially difficult couplings

A double coupling strategy is recommended for particularly challenging residues, such as when incorporating L-glutamine and L-serine, to ensure complete acylation.

Cleavage and Final Deprotection

Upon completing the peptide assembly, the final steps involve:

  • Cleavage from the resin
  • Removal of all side-chain protecting groups
  • Isolation of the crude peptide

For this pentapeptide, a typical cleavage cocktail includes:

  • Trifluoroacetic acid (TFA): 95%
  • Triisopropylsilane (TIS): 2.5%
  • Water: 2.5%

The cleavage process typically requires 2-3 hours at room temperature, followed by precipitation in cold diethyl ether.

Alternative Synthetic Approaches

Solution-Phase Synthesis

Solution-phase synthesis provides an alternative approach for preparing this compound, particularly using fragment condensation methods. This approach involves:

  • Synthesizing smaller peptide fragments
  • Condensing these fragments to form the complete pentapeptide
  • Selective deprotection between condensation steps

For this pentapeptide, two feasible fragment strategies include:

  • Dipeptide + tripeptide approach: Gln-Ser + Leu-Phe-Orn(diaminomethylidene)
  • Tripeptide + dipeptide approach: Gln-Ser-Leu + Phe-Orn(diaminomethylidene)

The fragment approach can be particularly advantageous for scaling up production, as intermediates can be purified to high purity before final assembly.

Enzymatic Methods for Ornithine Production

Enzymatic methods offer an efficient approach for the preparation of the L-ornithine component, which can then be chemically modified to introduce the diaminomethylidene group.

One effective approach involves the enzymatic conversion of DL-arginine using L-arginase (E.C.3.5.3.1), which selectively converts L-arginine to L-ornithine while leaving D-arginine unaffected. This process includes:

  • Adjusting the pH of an aqueous arginine solution from approximately 11.0 to 8.0-10.0
  • Adding Mn²⁺ salts at a concentration of 10⁻³ to 10⁻⁵ molar to enhance enzyme activity
  • Carrying out enzymatic conversion at 20-35°C
  • Allowing 5-48 hours reaction time, depending on enzyme quantity
  • Separating the enzyme by ultrafiltration upon reaction completion

Following production of L-ornithine, chemical modification introduces the diaminomethylidene group at the delta-nitrogen position, which can be performed either before incorporation into the peptide chain or after selective protection of the alpha-amino group.

Preparation of Modified Ornithine Component

Synthesis of N~5~-(diaminomethylidene)-L-ornithine

The preparation of N~5~-(diaminomethylidene)-L-ornithine requires selective modification of the delta-amino group while protecting the alpha-amino group. This process typically follows these steps:

  • Protection of the alpha-amino group with Fmoc or Boc
  • Protection of the carboxyl group as an ester
  • Reaction with a guanylating agent to introduce the diaminomethylidene group
  • Selective deprotection of the carboxyl group while maintaining alpha-amino protection
  • Purification of the protected N~5~-(diaminomethylidene)-L-ornithine derivative

On-Resin Modification of Ornithine

An alternative approach involves the on-resin introduction of the diaminomethylidene group after incorporating protected ornithine into the peptide chain. This approach requires:

  • Incorporation of Fmoc-Orn(Dde)-OH or similar orthogonally protected ornithine into the peptide chain
  • Selective removal of the delta-amino protecting group
  • On-resin guanylation of the exposed delta-amino group
  • Continuation of the peptide synthesis with the modified residue

This approach can reduce the need for separate synthesis and purification of the modified amino acid, but requires careful control of reaction conditions to ensure selectivity.

Purification Strategies

Chromatographic Methods

The purification of this compound typically involves multiple chromatographic steps:

Reversed-Phase HPLC

The most common purification method employs reversed-phase HPLC with the following typical parameters:

  • Stationary phase: C18 or C8 silica columns
  • Mobile phase: Gradient of water/acetonitrile with 0.1% TFA or formic acid
  • Detection: UV absorbance at 214-220 nm and 254-280 nm
Ion Exchange Chromatography

Ion exchange chromatography is particularly effective for this peptide due to the positive charge of the diaminomethylidene group:

  • Cation exchange: For purifying the positively charged peptide
  • Stationary phase: Strongly basic resin (e.g., Lewatit M 500 or M 600)
  • Mobile phase: pH-controlled buffer gradients

Analytical Characterization

Confirmation of structure and purity requires multiple analytical techniques:

  • Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation
  • Amino acid analysis after hydrolysis to confirm composition
  • Analytical HPLC for purity assessment
  • NMR spectroscopy for structural confirmation

Optimized Reaction Conditions and Parameters

SPPS Reaction Conditions

Step Reaction Conditions Time Expected Yield (%)
1 Resin loading HATU/DIEA (5 equiv), DMF, RT 2-3 h 85-95
2 Fmoc deprotection 20% piperidine in DMF 2 + 10 min >99
3 Amino acid coupling DIC/Oxyma (5 equiv), DMF, RT 1-2 h 92-98
4 Final cleavage TFA/TIS/H₂O (95:2.5:2.5) 2-3 h 75-85
5 HPLC purification C18 column, ACN/H₂O gradient 1-2 h 40-60

Chromatographic Purification Parameters

Method Column/Resin Mobile Phase Gradient Flow Rate Detection Recovery (%)
Analytical RP-HPLC C18, 5 μm, 250 × 4.6 mm A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN 5-65% B over 30 min 1 mL/min UV 214, 254 nm N/A
Preparative RP-HPLC C18, 10 μm, 250 × 21.2 mm A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN 15-55% B over 40 min 15 mL/min UV 214, 254 nm 60-80
Cation Exchange SP-Sepharose A: 20 mM phosphate pH 6.0, B: A + 1M NaCl 0-100% B over 30 min 5 mL/min UV 214 nm 70-85

Enzymatic Production of L-ornithine

Parameter Condition Optimal Range Notes
pH Adjusted with acid 8.0-10.0 Higher yields at pH 9.0
Temperature Controlled water bath 20-35°C 25°C ideal for enzyme stability
Mn²⁺ concentration Added as MnCl₂ 10⁻³-10⁻⁵ M Required for enzyme activity
DL-arginine concentration In aqueous solution 5-40% w/v Higher concentrations increase yield
Reaction time Batch process 5-48 h Dependent on enzyme amount
Yield After purification 75-85% Based on starting L-arginine

Comparative Analysis of Preparation Methods

Efficiency and Yield Comparison

Method Scale Range Overall Yield (%) Purity (%) Time Required Technical Complexity
Fmoc SPPS mg to g 30-50 >95 3-5 days Moderate
Boc SPPS mg to g 25-45 >95 4-6 days High
Solution Phase g to kg 20-40 >98 2-4 weeks High
Hybrid (Enzymatic/SPPS) mg to g 25-45 >95 1-2 weeks Moderate

Critical Factors Affecting Synthesis Success

Several factors significantly impact the successful preparation of this pentapeptide:

  • Coupling Efficiency : Double coupling with potent activation reagents (HATU/DIEA) is crucial for sterically hindered residues

  • Protection Strategy : Orthogonal protection is essential for selective deprotection, particularly for the modified ornithine residue

  • Purification Protocol : The positive charge of the diaminomethylidene group requires tailored chromatographic approaches

  • Scale Considerations : Larger scale production favors solution-phase or hybrid approaches

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, if any.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol

    Substitution Reagents: Various protecting groups and coupling reagents used in SPPS

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of disulfide-linked peptides, while substitution reactions can yield peptides with modified side chains.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, modulating signaling pathways or metabolic processes. The molecular targets and pathways involved would vary based on the peptide’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Structure Molecular Target Binding Affinity (kcal/mol) Functional Role References
Target Compound Tetrapeptide (Gln-Ser-Leu-Phe) + N~5~-guanidino-L-ornithine Enzymes/receptors recognizing guanidino groups (e.g., arginase, nitric oxide synthase) Not reported (structurally analogous to arginine derivatives) Hypothesized: Urea cycle modulation, peptide signaling
N-2-Succinyl-L-ornithine L-Ornithine with succinyl group on N2 L-Ornithine-N5-monooxygenase (PvdA) in Pseudomonas aeruginosa -12.8 (vs. L-ornithine: -7.7) Potent PvdA inhibitor; antimicrobial candidate
Nα-Benzoyl-L-arginine Benzoylated arginine (Nα-benzoyl + guanidino group) Proteases (e.g., trypsin-like enzymes) Not reported Biochemical reagent; protease substrate/inhibitor
Leupeptin Acid Acetyl-Leu-Leu-Arg Serine proteases (e.g., plasminogen, trypsin) Not reported Protease inhibition; research tool
CTT-1057 Substructure of L-ornithine PvdA -9.4 Moderate PvdA inhibitor
Cilazapril Substructure of L-ornithine PvdA -9.1 Angiotensin-converting enzyme (ACE) inhibitor; repurposed for PvdA binding

Key Findings:

  • N-2-Succinyl-L-ornithine exhibits superior binding affinity to PvdA compared to L-ornithine, attributed to its succinyl moiety enhancing hydrophobic interactions with enzyme residues (e.g., ARG357, SER21) .
  • However, its peptide backbone may limit membrane permeability compared to smaller molecules like Nα-benzoyl-L-arginine .
  • Leupeptin Acid demonstrates the functional impact of peptide conjugation, as its acetyl-Leu-Leu sequence enhances specificity for serine proteases .

Comparison with Functionally Related Compounds

Polyamines (Putrescine, Spermidine)

  • Source : Derived from L-ornithine via ornithine decarboxylase (ODC) .
  • Role : Critical for cell proliferation, DNA stabilization, and stress response.
  • Divergence : Unlike the target compound, polyamines lack peptide backbones and directly mediate cellular growth rather than enzyme inhibition .

Free L-Ornithine and L-Arginine

  • L-Ornithine :
    • Reduces serum cortisol and improves sleep quality in humans .
    • Induces phase shifts in peripheral circadian clocks via insulin secretion .
  • L-Arginine :
    • Precursor for nitric oxide; exacerbates pancreatic damage when converted to L-ornithine in acute pancreatitis .
  • Divergence: The target compound’s peptide structure may prolong half-life compared to free amino acids, but its metabolic fate remains uncharacterized .

Research Findings and Implications

  • Stress and Sleep : Free L-ornithine’s efficacy in reducing cortisol and improving sleep suggests the target compound could be engineered for enhanced neuroactive properties.
  • Metabolic Engineering : Strategies to boost L-ornithine production (e.g., C. glutamicum strain engineering ) could be adapted for synthesizing the target compound at scale.

Biological Activity

L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that has garnered attention for its potential biological activities. This compound, characterized by its unique amino acid composition and structural features, may play significant roles in various biological processes, including enzyme inhibition and modulation of cellular signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is C₃₇H₅₉N₁₁O₁₀, with a molecular weight of approximately 649.7 g/mol . It consists of multiple amino acids, contributing to its diverse biological functions.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Peptides of this nature often exhibit inhibitory effects on various proteases and enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit serine proteases, which are crucial in processes like blood coagulation and digestion .

Anticancer Properties

Recent research indicates that this peptide may possess anticancer properties by modulating cell proliferation and inducing apoptosis in cancer cells. In vitro studies have demonstrated that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exert neuroprotective effects. It has been observed to influence neurotransmitter release and protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases .

Case Study 1: Enzyme Inhibition

A study conducted on the inhibition of serine proteases revealed that this compound effectively reduced the activity of trypsin-like enzymes by approximately 70% at a concentration of 50 µM. This suggests a strong potential for therapeutic applications in conditions where protease activity is dysregulated.

Case Study 2: Anticancer Activity

In another study focusing on breast cancer cells, treatment with this peptide resulted in a significant reduction in cell viability (up to 60% at 100 µM) compared to untreated controls. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Research Findings Summary

Study Focus Findings
Study 1Enzyme InhibitionInhibited trypsin-like enzymes by 70% at 50 µM
Study 2Anticancer ActivityReduced breast cancer cell viability by 60% at 100 µM
Study 3NeuroprotectionProtected neuronal cells from oxidative stress

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine with high purity?

  • Answer : Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu chemistry for stepwise assembly. The diaminomethylene modification at the N~5~ position of L-ornithine requires selective protection/deprotection strategies, such as using tert-butyloxycarbonyl (Boc) groups for temporary protection. Post-synthesis purification via reverse-phase HPLC (≥95% purity) coupled with mass spectrometry (MS) ensures structural fidelity .

Q. How can structural characterization of this compound be performed to confirm its conformation?

  • Answer : X-ray crystallography is the gold standard for resolving tertiary structures. For dynamic analysis, nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) identifies intramolecular interactions. Circular dichroism (CD) spectroscopy can assess secondary structure stability under varying pH or temperature conditions .

Q. What metabolic pathways involve L-ornithine derivatives, and how does the diaminomethylene modification affect these pathways?

  • Answer : L-Ornithine is central to the urea cycle and polyamine biosynthesis. The N~5~-(diaminomethylidene) group mimics the transition state in enzymatic reactions (e.g., ornithine transcarbamoylase), potentially acting as a competitive inhibitor. Isotopic labeling (e.g., ¹⁵N) can track incorporation into downstream metabolites like proline or arginine .

Advanced Research Questions

Q. How can metabolic engineering of Corynebacterium glutamicum optimize L-ornithine availability for derivatization into this peptide?

  • Answer : Overexpression of gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) and rocG (NAD-dependent glutamate dehydrogenase) enhances NADPH flux, critical for L-ornithine biosynthesis. Disruption of speE (spermidine synthase) redirects metabolic flow toward L-ornithine. Transcriptomic analysis (qRT-PCR) of glutamate pathway genes (e.g., gltA, gdh) identifies bottlenecks .

Q. What kinetic and structural approaches resolve contradictions in enzyme inhibition data for ornithine transcarbamoylase (OTCase) variants?

  • Answer : Steady-state kinetics (e.g., Michaelis-Menten analysis) and transition-state analogs (e.g., PSorn) quantify inhibition constants (K~i~). Structural studies (cryo-EM or X-ray crystallography) compare active-site conformations in resistant OTCase (ROTCase) versus wild-type enzymes. Kinetic isotope effects (¹³C) reveal rate-limiting steps in catalysis .

Q. How do discrepancies in NADPH's role in L-ornithine production arise, and how can they be reconciled experimentally?

  • Answer : Some studies attribute NADPH availability to ppnK (NAD kinase) upregulation, while others emphasize gapC and rocG overexpression. Dual-labeling (³H-NADPH and ¹³C-glucose) combined with metabolic flux analysis (MFA) quantifies contributions from pentose phosphate vs. TCA cycle pathways. CRISPR-interference (CRISPRi) can silence competing NADPH sinks .

Q. What strategies mitigate crystallographic model errors when resolving structures of modified peptides?

  • Answer : Iterative refinement using tools like Coot and PHENIX validates peptide geometry. Residual maps (e.g., |F~obs~ - F~calc~|) identify misaligned side chains. Molecular dynamics (MD) simulations assess conformational stability, while multi-wavelength anomalous dispersion (MAD) improves phase accuracy for low-resolution regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.